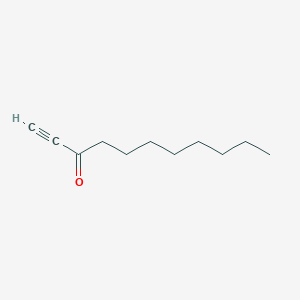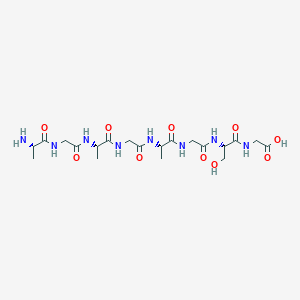![molecular formula C23H26N2O5 B14441665 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine CAS No. 74071-85-5](/img/structure/B14441665.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the L-prolyl and N-methyl-L-phenylalanine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine typically involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group, followed by coupling with N-methyl-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar in structure but lacks the N-methyl-L-phenylalanine moiety.
N-Benzyloxycarbonyl-L-proline: Contains the benzyloxycarbonyl group but differs in the attached amino acid.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine is unique due to the presence of both the benzyloxycarbonyl group and the N-methyl-L-phenylalanine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74071-85-5 |
|---|---|
Formule moléculaire |
C23H26N2O5 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-24(20(22(27)28)15-17-9-4-2-5-10-17)21(26)19-13-8-14-25(19)23(29)30-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 |
Clé InChI |
IOKHSRNSUMWEPZ-PMACEKPBSA-N |
SMILES isomérique |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


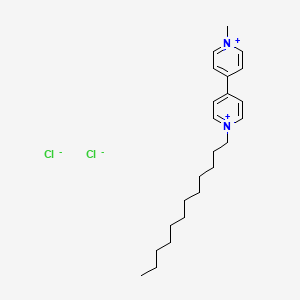
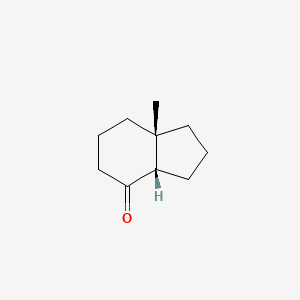

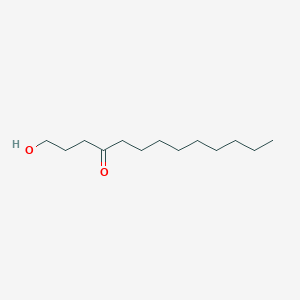
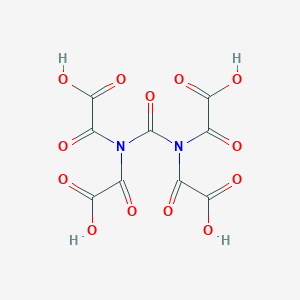
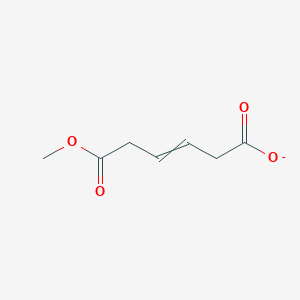
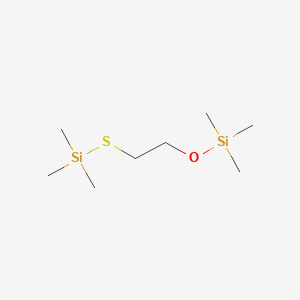
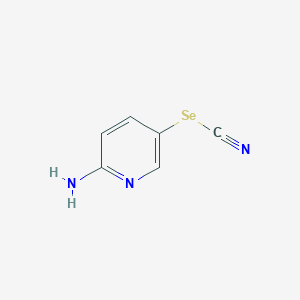

![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)

